![molecular formula C19H36O6Si2 B14224362 Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane CAS No. 821800-00-4](/img/structure/B14224362.png)
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is an organosilicon compound characterized by the presence of triethoxysilyl groups attached to a phenyl ring. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. It is a colorless liquid that is often used in hydrosilylation reactions and as a precursor for the synthesis of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane typically involves the reaction of triethoxysilane with a phenyl derivative under controlled conditions. One common method includes the hydrosilylation of a phenylalkene with triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxanes.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and cobalt catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene and hexane are often used to dissolve the reactants.
Temperature: Reactions are typically carried out at elevated temperatures (50-150°C) to enhance reaction rates.
Major Products Formed
Organosilicon Compounds: Formed through hydrosilylation reactions.
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
科学研究应用
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings, adhesives, and sealants.
Chemistry: Employed in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible coatings.
作用机制
The mechanism of action of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane involves its ability to form strong bonds with both organic and inorganic substrates. The triethoxysilyl groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of stable silicon-oxygen bonds and interactions with various functional groups on substrates .
相似化合物的比较
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacks the phenyl group.
Triethoxyphenylsilane: Contains a phenyl group but lacks the additional triethoxysilyl group.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but has a different structural arrangement
Uniqueness
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is unique due to the presence of both triethoxysilyl and phenyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
属性
CAS 编号 |
821800-00-4 |
|---|---|
分子式 |
C19H36O6Si2 |
分子量 |
416.7 g/mol |
IUPAC 名称 |
triethoxy-[4-(triethoxysilylmethyl)phenyl]silane |
InChI |
InChI=1S/C19H36O6Si2/c1-7-20-26(21-8-2,22-9-3)17-18-13-15-19(16-14-18)27(23-10-4,24-11-5)25-12-6/h13-16H,7-12,17H2,1-6H3 |
InChI 键 |
PVIAPJOGIJXTND-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CC1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


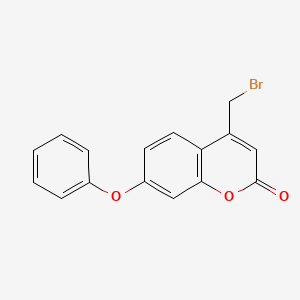
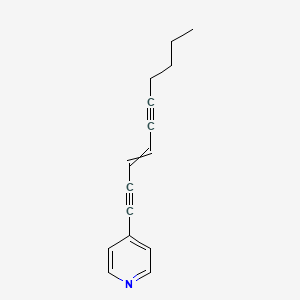
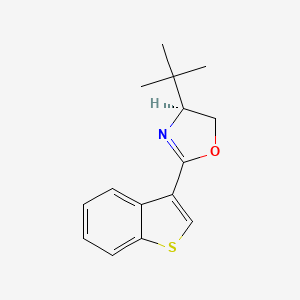
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
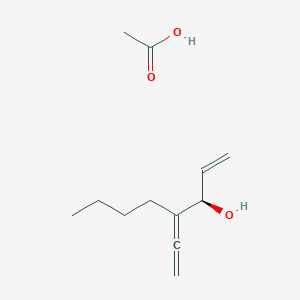
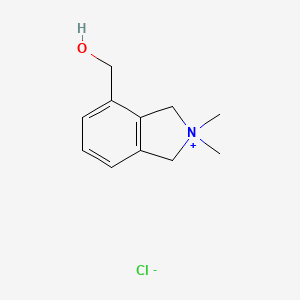
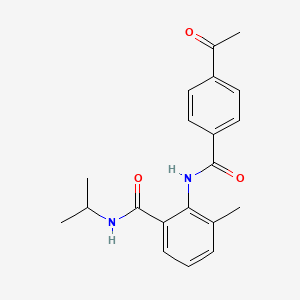
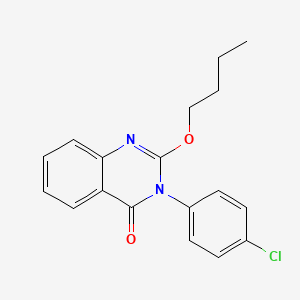
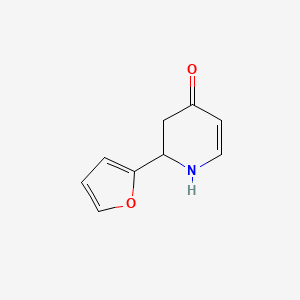
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
